3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid
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Overview
Description
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar structural features but different biological activities.
3-Amino-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and amino groups but has a benzene ring instead of a thiophene ring.
Uniqueness: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or thiadiazole rings. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSYWTRPMHUOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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